molecular formula C15H12N2O2S B5637749 N-(6-methoxy-8-quinolinyl)-2-thiophenecarboxamide

N-(6-methoxy-8-quinolinyl)-2-thiophenecarboxamide

Cat. No. B5637749
M. Wt: 284.3 g/mol
InChI Key: FAUPSAVGSRPDAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(6-methoxy-8-quinolinyl)-2-thiophenecarboxamide and related compounds involves complex organic reactions. For instance, the thionium ions generated by the Pummerer reaction of N-aryl-N-methyl-3-(phenylsulfinyl)propionamides can lead to the formation of 2-quinolones through electrophilic cyclization reactions, providing a pathway for the synthesis of methoxy-2-quinolones (Toda et al., 2000).

Molecular Structure Analysis

Structural analysis of related quinoline derivatives, such as 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, has been performed using techniques like X-ray crystallography. These studies reveal detailed information about the molecular geometry, crystal packing, and intermolecular interactions, contributing to a better understanding of the structural features of these compounds (Abbasi et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can lead to various products depending on the conditions. For example, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride can yield N-(quinolin-5-yl)thiophene-2-carboxamide, which upon further reaction steps can form 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing the compound's reactivity and potential for generating structurally diverse derivatives (Aleksandrov et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of any chemical compound. Studies on polymorphic modifications of related compounds, like 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, provide insights into their diuretic properties and potential medicinal uses, along with their physical characteristics (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the potential applications of N-(6-methoxy-8-quinolinyl)-2-thiophenecarboxamide. The synthesis and reactivity of compounds like 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline highlight the chemical versatility of quinoline derivatives, indicating a wide range of possible chemical transformations and applications (Aleksandrov & Zablotskii, 2020).

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-11-8-10-4-2-6-16-14(10)12(9-11)17-15(18)13-5-3-7-20-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUPSAVGSRPDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide

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